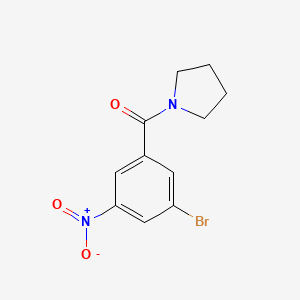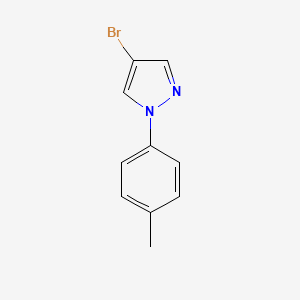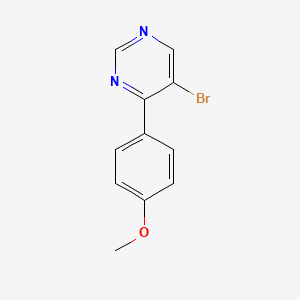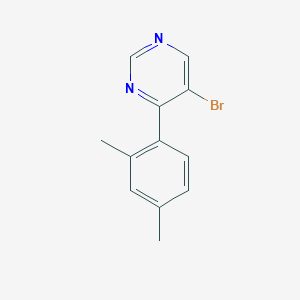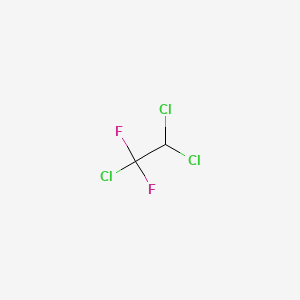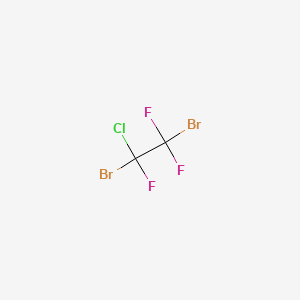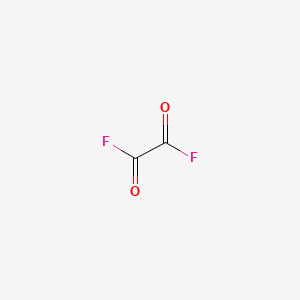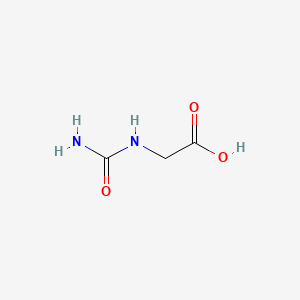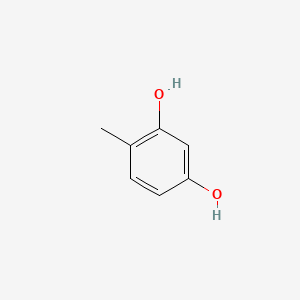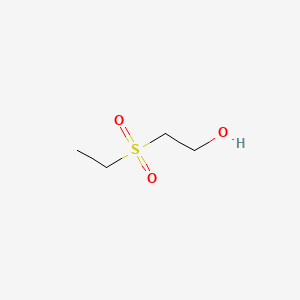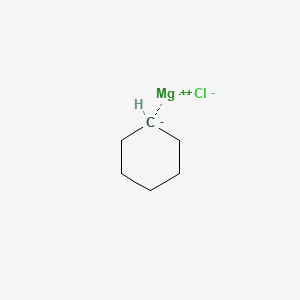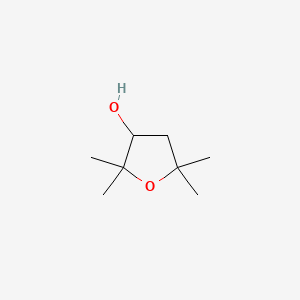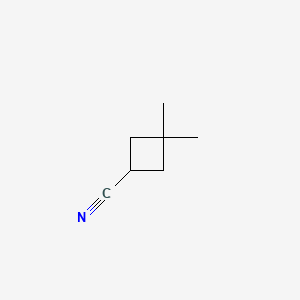
3,3-Dimethylcyclobutanecarbonitrile
Vue d'ensemble
Description
3,3-Dimethylcyclobutanecarbonitrile is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylcyclobutanecarbonitrile consists of a cyclobutane ring with two methyl groups (CH3) attached to the same carbon atom and a carbonitrile group (C#N) attached to an adjacent carbon . The systematic name for this compound is 3,3-Dimethylcyclobutanecarbonitrile .Physical And Chemical Properties Analysis
3,3-Dimethylcyclobutanecarbonitrile has a density of 0.9±0.1 g/cm3, a boiling point of 166.4±9.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.3±3.0 kJ/mol, a flash point of 50.0±6.5 °C, and an index of refraction of 1.450 . The compound has one hydrogen bond acceptor and no hydrogen bond donors .Applications De Recherche Scientifique
-
Electrochemically Enabled (3+2) Cycloaddition
- Field : Organic Chemistry
- Application : This compound could potentially be used in electrochemically enabled (3+2) cycloaddition reactions . This is a type of chemical reaction where two molecules combine to form a larger one with the loss of a small molecule .
- Method : The reaction is accomplished by a judicious choice of electrode material and electrocatalyst to access dihydrofuran derivatives . A fluorinated porous carbon electrode with appropriate thickness governs unprecedented reactivity .
- Outcome : This methodology eliminates the necessity for any stabilizing group within the alkene substrate . This is a rare example of the annulation of unbiased internal and terminal alkenes with cyclic and acyclic β-dicarbonyls .
-
Synthesis of Carbazole Derivatives
- Field : Medicinal Chemistry
- Application : Carbazole derivatives are important in medicinal chemistry due to their wide range of biological activities . “3,3-Dimethylcyclobutanecarbonitrile” could potentially be used in the synthesis of these derivatives .
- Method : The specific method of application would depend on the specific carbazole derivative being synthesized .
- Outcome : The outcome would be the successful synthesis of a carbazole derivative with potential therapeutic effects .
Propriétés
IUPAC Name |
3,3-dimethylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-7(2)3-6(4-7)5-8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKDUIQJBOXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202063 | |
| Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclobutanecarbonitrile | |
CAS RN |
53783-86-1 | |
| Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



